1,10-Phenanthrolin-3(10H)-one
Description
1,10-Phenanthrolin-3(10H)-one is a heterocyclic compound derived from 1,10-phenanthroline, featuring a ketone group at position 2. This structural modification introduces distinct electronic and steric properties compared to its parent compound. Phenanthroline derivatives are widely recognized for their role as bidentate ligands in coordination chemistry due to their nitrogen donor atoms. The ketone group in this compound may alter metal-binding affinity, solubility, and intermolecular interactions (e.g., π-π stacking) compared to unmodified 1,10-phenanthroline .
Properties
CAS No. |
103859-70-7 |
|---|---|
Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
10H-1,10-phenanthrolin-3-one |
InChI |
InChI=1S/C12H8N2O/c15-10-6-9-4-3-8-2-1-5-13-11(8)12(9)14-7-10/h1-7,13H |
InChI Key |
POKFHZQWLAZRBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C3C(=CC(=O)C=N3)C=CC2=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
1,10-Phenanthroline
- Structure: A planar, bidentate ligand with two nitrogen donors.
- Key Properties : Strong chelating ability for transition metals (e.g., Co, Fe), π-π interactions for crystal packing, and solubility in aqueous acidic conditions (e.g., 0.1% w/v solution with HCl·H₂O) .
- Applications : Used in analytical chemistry (e.g., iron quantification via colorimetric assays), catalysis, and supramolecular assemblies .
1,10-Phenanthrolin-3(10H)-one
- Key Properties: The ketone may weaken metal coordination compared to 1,10-phenanthroline but introduce hydrogen-bonding or tautomerism capabilities. Limited solubility data, though derivatives like 2-Chloroacridin-9(10H)-one (see Table 1) suggest ketone-containing heterocycles may exhibit fluorescence .
- Applications: Potential use in asymmetric catalysis or as a fluorescent probe, pending further study.
Acridinone Derivatives (e.g., 2-Chloroacridin-9(10H)-one)
- Structure : A tricyclic aromatic system with a ketone at position 9 and a chloro substituent at position 2.
- Key Properties : Fluorescence for biological tracking, bioactivity in drug development (e.g., anticancer agents), and stability in pharmaceutical formulations .
- Applications : Fluorescent labeling, DNA intercalation studies, and drug precursors .
Benzothiazinone Derivatives (e.g., 6-methyl-3-isopropyl-1,2-benzothiazin-4(3H)-one)
- Structure : A bicyclic system with sulfonamide and ketone groups.
- Key Properties : Anti-inflammatory activity (e.g., 61.7% inhibition at 5 mg/kg) and reduced gastrointestinal toxicity compared to piroxicam. Substituents at position 3 significantly influence potency .
- Applications: Development of safer non-steroidal anti-inflammatory drugs (NSAIDs) .
Comparative Data Table
Research Findings and Functional Insights
- Coordination Chemistry : The asymmetric coordination observed in Co(III)-phenanthroline complexes suggests that this compound may form less stable but more geometrically diverse metal complexes due to steric/electronic effects of the ketone .
- Pharmacological Activity: While benzothiazinones demonstrate substituent-dependent anti-inflammatory effects, this compound’s ketone could similarly modulate bioactivity if used in drug design .
- Fluorescence: Acridinones like 2-Chloroacridin-9(10H)-one exhibit strong fluorescence, implying that this compound might share this trait if conjugated appropriately .
Q & A
Advanced Research Question
- Ligand modification : Substituents (e.g., –NO₂, –CH₃) alter electron density, impacting redox activity. For example, Co(III) complexes with perfluorobenzoic acid show enhanced catalytic stability .
- Structural analysis : X-ray data (e.g., bond angles <5° deviation from ideal geometry) guide steric and electronic tuning .
- Kinetic studies : Rate constants () are measured via stopped-flow techniques under inert atmospheres to prevent oxidation .
How are contradictions between spectroscopic and crystallographic data resolved for this compound?
Advanced Research Question
- Multi-technique validation : Discrepancies in bond lengths (e.g., C–N: 1.33 Å vs. 1.35 Å) are addressed by cross-referencing XRD with DFT calculations .
- Error analysis : Crystallographic -factors >5% necessitate re-refinement, while broad NMR peaks may indicate dynamic equilibria (e.g., tautomerism) .
- Temperature-dependent studies : Phase transitions or solvent effects are identified via variable-temperature XRD .
What safety protocols are critical when handling this compound?
Basic Research Question
- PPE requirements : Nitrile gloves, lab coats, and sealed goggles to prevent dermal/ocular exposure .
- Waste disposal : Classify as hazardous (UN2811) and neutralize with 10% NaOH before incineration .
- Acute toxicity management : Administer activated charcoal (1 g/kg) for accidental ingestion, followed by hepatic function monitoring .
How does this compound interact with DNA in mechanistic studies?
Advanced Research Question
- Binding modes : Intercalation is confirmed via hypochromism (>35% reduction in UV absorbance) and viscosity increases .
- Synergistic effects : Co-administration with cisplatin enhances DNA cross-linking, quantified via comet assays .
- Thermodynamic profiling : and values from isothermal titration calorimetry (ITC) distinguish intercalation from groove binding .
What computational approaches predict the bioactivity of derivatives?
Advanced Research Question
- Molecular docking : AutoDock Vina evaluates binding affinities (e.g., ∆G < -8 kcal/mol for kinase inhibition) .
- QSAR modeling : Hammett constants () correlate substituent effects with IC₅₀ values in cytotoxicity assays .
- ADMET prediction : SwissADME screens for Lipinski rule compliance (e.g., logP <5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
